molecular formula C10H14O3 B3055548 2-Furanacetic acid, 1,1-dimethylethyl ester CAS No. 65372-09-0

2-Furanacetic acid, 1,1-dimethylethyl ester

Cat. No.: B3055548
CAS No.: 65372-09-0
M. Wt: 182.22 g/mol
InChI Key: NMWDNCBIPLPTEH-UHFFFAOYSA-N
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Description

2-Furanacetic acid, 1,1-dimethylethyl ester is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an ester functional group. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanacetic acid, 1,1-dimethylethyl ester typically involves the esterification of 2-furanacetic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

2-Furanacetic acid+tert-Butyl alcoholAcid catalyst2-Furanacetic acid, 1,1-dimethylethyl ester+Water\text{2-Furanacetic acid} + \text{tert-Butyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} 2-Furanacetic acid+tert-Butyl alcoholAcid catalyst​2-Furanacetic acid, 1,1-dimethylethyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. This method allows for better control over reaction conditions and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Furanacetic acid, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 2-Furanacetic alcohol, 1,1-dimethylethyl ester.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

2-Furanacetic acid, 1,1-dimethylethyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and resins due to its reactive ester group.

Mechanism of Action

The mechanism of action of 2-Furanacetic acid, 1,1-dimethylethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release 2-furanacetic acid, which can then participate in further biochemical reactions. The furan ring can interact with enzymes and receptors, potentially leading to biological effects such as antimicrobial activity.

Comparison with Similar Compounds

2-Furanacetic acid, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:

    2-Furanacetic acid, methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

    2-Furanacetic acid, ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.

    2-Furanacetic acid, propyl ester: Similar structure but with a propyl ester group instead of a tert-butyl ester group.

The uniqueness of this compound lies in its tert-butyl ester group, which provides steric hindrance and can influence the compound’s reactivity and stability.

Properties

IUPAC Name

tert-butyl 2-(furan-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-10(2,3)13-9(11)7-8-5-4-6-12-8/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWDNCBIPLPTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468520
Record name 2-Furanacetic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65372-09-0
Record name 2-Furanacetic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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